1-benzyl-4-(4-chlorophenyl)piperazine

Description

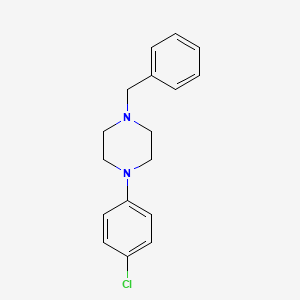

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-4-(4-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2/c18-16-6-8-17(9-7-16)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBWOKGFVBQFLES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10283423 | |

| Record name | 1-benzyl-4-(4-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6334-05-0 | |

| Record name | 1-(4-Chlorophenyl)-4-(phenylmethyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6334-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 31381 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006334050 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC31381 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31381 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-4-(4-chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10283423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Synthesis of 1 Benzyl 4 4 Chlorophenyl Piperazine

Classical Synthetic Routes to 1-benzyl-4-(4-chlorophenyl)piperazine

Traditional approaches to synthesizing the title compound typically involve the formation of the two key C-N bonds of the piperazine (B1678402) ring in a stepwise or concerted manner.

A primary and straightforward method for the synthesis of this compound involves the N-alkylation of 1-(4-chlorophenyl)piperazine (B178656) with benzyl (B1604629) chloride. This reaction is a classical nucleophilic substitution where the secondary amine of the piperazine derivative attacks the electrophilic benzylic carbon of benzyl chloride.

The general reaction scheme is as follows:

1-(4-chlorophenyl)piperazine is reacted with benzyl chloride.

The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid formed as a byproduct. Common bases include potassium carbonate or sodium carbonate. chemicalbook.com

A suitable solvent, such as butanone or toluene (B28343), is used to facilitate the reaction. chemicalbook.com

The reaction mixture is often heated to reflux to increase the reaction rate. chemicalbook.com

An alternative stepwise approach begins with piperazine and sequentially adds the aryl and benzyl groups. To control selectivity and avoid the formation of the disubstituted by-product (1,4-dibenzylpiperazine), a mono-protected piperazine derivative, such as 1-benzylpiperazine (B3395278), can be used as the starting material. This intermediate is then arylated with a suitable 4-chlorophenyl source. orgsyn.org

For instance, a one-pot synthesis can be designed where piperazine is first reacted with benzyl chloride, and subsequently, without isolation of the 1-benzylpiperazine intermediate, the 4-chlorophenyl group is introduced via a nucleophilic aromatic substitution or a cross-coupling reaction. core.ac.uk Another approach involves the in-situ generation of a key intermediate, such as 1-(4-methoxyphenyl)piperazine (B173029) from diethanolamine, which then reacts with a suitable arylating agent in the same reaction vessel. core.ac.uk

One-pot procedures have been developed for related structures, such as the synthesis of 1-[(4-chlorophenyl)phenylmethyl]piperazine, where piperazine, 4-chlorobenzhydrylchloride, and a base are reacted together in a single step. chemicalbook.com Similar strategies can be adapted for the target molecule. Radiopharmaceutical syntheses also frequently employ one-pot methods to streamline the preparation of complex molecules under time-sensitive conditions. rsc.orgnih.gov

Advanced Synthetic Approaches and Process Optimization for this compound

Modern synthetic chemistry focuses on developing more efficient, selective, and sustainable methods. For the synthesis of this compound, this includes the use of advanced catalytic systems and the application of green chemistry principles.

Catalytic methods, particularly transition-metal-catalyzed cross-coupling reactions, have revolutionized the formation of carbon-nitrogen bonds. The Buchwald-Hartwig amination is a prominent example and a powerful tool for the synthesis of N-arylpiperazines. nih.govwikipedia.org

This palladium-catalyzed reaction couples an amine (like 1-benzylpiperazine) with an aryl halide (such as 1-chloro-4-halobenzene). wikipedia.orglibretexts.org The key components of this catalytic system are:

Palladium source: A palladium(0) complex, often generated in situ from a palladium(II) salt like palladium(II) acetate (B1210297). libretexts.org

Ligand: Bulky, electron-rich phosphine (B1218219) ligands are crucial for the efficiency of the catalytic cycle. Examples include diphenylphosphinobinaphthyl (BINAP) and diphenylphosphinoferrocene (B1173518) (DPPF). wikipedia.orgjk-sci.com

Base: A non-nucleophilic base, such as sodium tert-butoxide or lithium hexamethyldisilazide (LiHMDS), is required to facilitate the deprotonation of the amine. jk-sci.com

The Buchwald-Hartwig amination offers several advantages over traditional methods, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. wikipedia.org Research has demonstrated the successful synthesis of various N-arylpiperazines using this method with high yields, even under aerobic conditions, which simplifies the experimental setup. nih.gov

| Catalyst System Component | Example | Function |

| Palladium Precatalyst | Pd(OAc)₂, [Pd(NHC)] complexes | Source of the active Pd(0) catalyst. libretexts.orgjk-sci.com |

| Ligand | BINAP, DPPF, XANTPHOS, bulky phosphines | Stabilizes the palladium center and facilitates the catalytic cycle. wikipedia.orgjk-sci.com |

| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃ | Deprotonates the amine, enabling its coordination to the palladium complex. jk-sci.com |

| Aryl Halide | 1-chloro-4-halobenzene | The electrophilic coupling partner. acsgcipr.org |

| Amine | 1-benzylpiperazine | The nucleophilic coupling partner. |

| Solvent | Toluene, Dioxane, THF | Solubilizes reactants and catalyst components. libretexts.orgjk-sci.com |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. msu.edu The principles of green chemistry can be applied to the synthesis of this compound to make the process more environmentally benign. pfizer.com

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Using catalytic amounts of reagents, such as in the Buchwald-Hartwig amination, is inherently greener than using stoichiometric amounts of reagents. This minimizes waste and increases atom economy.

Safer Solvents: Traditional solvents like toluene and dioxane have environmental and health concerns. acsgcipr.org Research is ongoing to replace these with greener alternatives or to perform reactions under solvent-free conditions. nih.govjk-sci.com

Energy Efficiency: Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. nih.govresearchgate.netmdpi.com Microwave irradiation can significantly reduce reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. nih.govnih.gov This method has been successfully applied to the synthesis of various piperazine derivatives. nih.gov

Waste Prevention: One-pot syntheses contribute to waste prevention by reducing the number of workup and purification steps. msu.edu

The application of these principles not only reduces the environmental impact but can also lead to more efficient and cost-effective manufacturing processes. acsgcipr.orgpfizer.com

Derivatization Strategies for this compound Analogs

The this compound scaffold serves as a versatile template for the creation of new analogs with potentially enhanced or modified biological activities. Derivatization strategies typically focus on modifying the benzyl or chlorophenyl rings, or the piperazine core itself.

Modification of the Benzyl Group: The benzyl group can be readily substituted with various functional groups. For example, starting with substituted benzyl chlorides allows for the introduction of electron-donating or electron-withdrawing groups onto the phenyl ring. researchgate.net The benzyl group can also be replaced entirely with other aralkyl groups. researchgate.net

Modification of the Chlorophenyl Group: Analogs with different substitution patterns on the phenyl ring can be synthesized by starting with differently substituted anilines or aryl halides in the initial steps of the synthesis. This allows for the exploration of how electronic and steric factors at this position influence activity.

Derivatization of the Piperazine Ring: While the core piperazine structure is often maintained, it is possible to introduce substituents onto the carbon atoms of the piperazine ring, though this typically requires a more complex multi-step synthesis starting from different precursors.

Introduction of New Functional Groups: Further reactions can be performed on the final molecule. For example, if a hydroxyl group is present on one of the aromatic rings, it can be alkylated or esterified to produce a library of new compounds. nih.gov

These derivatization strategies are crucial in drug discovery for developing structure-activity relationships (SAR) and optimizing the properties of lead compounds. auburn.edu

Purification and Isolation Techniques for this compound

The final step in the synthesis of this compound, a crucial intermediate for various applications, is its purification and isolation. asianpubs.org The purity of the final compound is paramount, and several techniques are employed to remove unreacted starting materials, by-products, and other impurities from the crude reaction mixture. The choice of method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity. Common techniques include acid-base extraction, recrystallization, and column chromatography.

Following the synthesis, the reaction mixture typically undergoes a work-up procedure to provide a crude product. This often involves aqueous washes and extractions. For instance, one described method involves cooling the reaction mixture and washing the organic layer (e.g., toluene) with water. The product can then be isolated from the organic phase.

Acid-Base Extraction and Precipitation

A widely used method for purifying piperazine derivatives involves leveraging their basic nature. The crude product, dissolved in an organic solvent like toluene or methylene (B1212753) dichloride, can be treated with an aqueous acid solution, such as hydrochloric acid. This converts the basic piperazine nitrogen to its protonated, water-soluble hydrochloride salt, which partitions into the aqueous layer, leaving non-basic impurities in the organic layer.

The aqueous layer containing the hydrochloride salt is then separated and can be washed with additional organic solvents to remove any remaining neutral or acidic impurities. Subsequently, the aqueous layer is neutralized with a base, such as a sodium hydroxide (B78521) solution, to a basic pH. This deprotonates the piperazine derivative, converting it back to its free base form, which is typically insoluble in water and precipitates out as a solid.

The solid product is then collected by filtration, often under suction, washed with water to remove residual salts, and dried to afford the purified compound. Drying may be performed at elevated temperatures, for example, at 50°C for several hours, to remove residual solvents. An alternative to precipitation involves extracting the free base into a fresh organic solvent after neutralization, drying the organic extract over an anhydrous drying agent (like sodium sulfate), and then removing the solvent under reduced pressure to yield the purified oil or solid. orgsyn.org

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The crude this compound can be dissolved in a suitable hot solvent or solvent mixture in which it is soluble at high temperatures but less soluble at cooler temperatures. Upon cooling, the purified compound crystallizes out, leaving impurities dissolved in the solvent.

Specific solvent systems reported for the purification of this or closely related compounds include ethyl acetate/hexane (B92381) and hexane alone. asianpubs.org For example, the crude product can be purified by dissolving it in a minimal amount of a hot solvent like ethyl acetate and then adding a co-solvent like hexane until turbidity is observed, followed by cooling to induce crystallization. The resulting crystals are collected by filtration and dried.

Another approach involves dissolving a crude precipitate in a solvent like methanol (B129727) and then pouring this solution into a large volume of an anti-solvent, such as water. mdpi.com The desired compound precipitates out and can be collected by filtration as a purified solid. mdpi.com

Column Chromatography

For achieving very high purity or for separating compounds with similar properties, column chromatography is the method of choice. In this technique, the crude product is dissolved in a minimal amount of solvent and loaded onto a column packed with a stationary phase, typically silica (B1680970) gel.

A solvent system (mobile phase or eluent) is then passed through the column. The components of the crude mixture travel down the column at different rates depending on their affinity for the stationary phase and solubility in the mobile phase, thus enabling their separation.

For this compound and its analogues, various solvent systems have been employed. One example is a mixture of dichloromethane, methanol, and ammonium (B1175870) hydroxide (e.g., in a 90:10:0.5 ratio). Another reported eluent system is a gradient of ethyl acetate in hexanes. mdpi.com The fractions containing the pure product are collected, combined, and the solvent is evaporated to yield the purified compound. The progress of the separation is typically monitored by thin-layer chromatography (TLC). asianpubs.org

The table below summarizes various purification techniques and conditions reported for this compound and closely related structures.

Structural Elucidation and Advanced Characterization of 1 Benzyl 4 4 Chlorophenyl Piperazine

Spectroscopic Analysis of 1-benzyl-4-(4-chlorophenyl)piperazine

Spectroscopic techniques are fundamental in elucidating the molecular structure of this compound by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra would provide key structural information.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the benzyl (B1604629) and 4-chlorophenyl groups, as well as the aliphatic protons of the piperazine (B1678402) ring and the benzylic methylene (B1212753) bridge. The chemical shifts (δ) are influenced by the electronic environment of each proton. For the related compound, 1-(4-chlorophenyl)piperazine (B178656), the aromatic protons on the chlorophenyl ring appear as doublets around 6.83 and 7.29 ppm, while the piperazine protons resonate at approximately 2.92 and 3.16 ppm. caymanchem.com The introduction of the benzyl group would introduce additional signals for the benzyl aromatic protons, typically in the range of 7.20-7.40 ppm, and a characteristic singlet for the benzylic methylene protons (Ar-CH₂-N) around 3.50 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data by showing signals for each unique carbon atom in the molecule. For 1-(4-chlorophenyl)piperazine, signals for the aromatic carbons are observed, along with those for the piperazine ring carbons. caymanchem.com In this compound, additional peaks corresponding to the benzyl group's carbons would be present.

A hypothetical ¹H NMR data table for this compound is presented below, based on known data for similar structures.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.25-7.40 | Multiplet | 5H | Benzyl group aromatic protons |

| ~7.22 | Doublet | 2H | 4-Chlorophenyl group aromatic protons (ortho to Cl) |

| ~6.85 | Doublet | 2H | 4-Chlorophenyl group aromatic protons (ortho to piperazine) |

| ~3.50 | Singlet | 2H | Benzylic methylene protons (-CH₂-) |

| ~3.15 | Triplet | 4H | Piperazine ring protons (-N-CH₂-) |

| ~2.55 | Triplet | 4H | Piperazine ring protons (-N-CH₂-) |

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For 1-benzyl-4-((4-chlorophenyl)(phenyl)methyl)piperazine, a closely related compound, the reported molecular weight is 376.93 g/mol . ikm.org.my The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation pattern would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion at m/z 91 (the tropylium (B1234903) cation). Another significant fragmentation pathway would be the cleavage of the bond between the piperazine ring and the 4-chlorophenyl group. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition.

Predicted mass spectrometry data for a related compound, 1-benzyl-4-[3-(4-chlorophenyl)-3-phenylpropyl]piperazine, shows adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻. Similar adducts would be expected for this compound in electrospray ionization (ESI) or other soft ionization techniques.

| Ion Type | Predicted m/z |

| [M+H]⁺ | 301.1415 |

| [M+Na]⁺ | 323.1235 |

| [M-H]⁻ | 299.1278 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands.

Key expected vibrational frequencies include C-H stretching from the aromatic rings and the aliphatic piperazine and benzyl groups, C=C stretching from the aromatic rings, C-N stretching of the piperazine ring, and the C-Cl stretching of the chlorophenyl group. For the related 1-(4-chlorophenyl)piperazine, characteristic vibrational frequencies have been reported. caymanchem.com

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~2950-2800 | Aliphatic C-H stretching (piperazine and benzyl) |

| ~1600, 1490 | Aromatic C=C stretching |

| ~1230 | Aromatic C-N stretching |

| ~1100 | Aliphatic C-N stretching |

| ~820 | para-substituted C-H bending |

| ~750-700 | C-Cl stretching |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption maxima (λmax) characteristic of the substituted benzene (B151609) rings. The presence of the 4-chlorophenyl and benzyl chromophores will influence the absorption profile. For the related compound 1-(4-chlorophenyl)piperazine, a λmax of 258 nm has been reported. researchgate.net The addition of the benzyl group may cause a slight shift in the absorption maximum and an increase in the molar absorptivity.

X-ray Crystallography and Solid-State Structure of this compound

In the solid state, the piperazine ring typically adopts a chair conformation, which is the most stable arrangement. lookchem.com The substituent groups on the nitrogen atoms (the benzyl and 4-chlorophenyl groups) would occupy equatorial positions to minimize steric hindrance. The crystal packing would be influenced by intermolecular forces such as van der Waals interactions and, potentially, weak C-H···π interactions involving the aromatic rings. The precise bond lengths and angles within the molecule would be determined with high accuracy through single-crystal X-ray diffraction analysis.

Chromatographic Methods for Purity Assessment of this compound

Chromatographic techniques are essential for separating and quantifying the components of a mixture, and thus for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is a widely used method for the purity analysis of piperazine derivatives. rasayanjournal.co.in A reverse-phase HPLC method would be suitable, likely employing a C18 column with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. rasayanjournal.co.in Detection would typically be performed using a UV detector set at a wavelength where the compound exhibits strong absorbance, such as its λmax. The purity is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is another powerful technique for purity assessment, particularly for volatile and thermally stable compounds. sielc.com For the related compound 1-(4-chlorophenyl)piperazine, a purity of ≥98.0% as determined by GC has been reported by a commercial supplier. rsc.org A typical GC method would involve a capillary column with a non-polar or medium-polarity stationary phase and a temperature-programmed oven to ensure good separation of the target compound from any impurities.

The table below outlines a hypothetical set of conditions for HPLC and GC analysis.

| Parameter | HPLC | GC |

| Column | C18, 4.6 x 150 mm, 5 µm | Capillary, e.g., HP-5 (30 m x 0.32 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (gradient or isocratic) | Helium or Hydrogen |

| Flow Rate | 1.0 mL/min | 1-2 mL/min |

| Detector | UV at λmax (~258 nm) | FID or MS |

| Temperature | Ambient | Temperature programmed (e.g., 150°C to 280°C) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of synthetic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this class of molecules. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. For piperazine derivatives, C18 columns are frequently utilized, offering a robust and versatile separation medium. tandfonline.comresearchgate.net

The separation mechanism involves the partitioning of the analyte between the stationary phase and the mobile phase. The mobile phase typically consists of a mixture of acetonitrile (ACN) or methanol (B129727) and water. tandfonline.comsielc.com To improve peak shape and resolution for basic compounds like piperazines, additives such as trifluoroacetic acid (TFA) or phosphoric acid are often incorporated into the mobile phase. sielc.comhelixchrom.com For compounds that are not easily detected, derivatization with an agent like 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed to form a UV-active derivative, though the aromatic rings in this compound allow for direct UV detection. researchgate.net

A study on a structurally related compound, 1-benzyl-4-((2-chlorophenyl)amino)piperidine-4-carbonitrile, utilized a mobile phase of acetonitrile, water, and phosphoric acid, which is a common approach for such analyses. sielc.com For applications requiring mass spectrometry compatibility, volatile acids like formic acid are substituted for phosphoric acid. sielc.comsielc.com Detection is commonly performed using a Diode-Array Detector (DAD) or a UV-Vis detector. nih.gov

Table 1: Representative HPLC Method Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or similar (e.g., Coresep 100, Amaze HD) | tandfonline.comhelixchrom.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water with an acid modifier (e.g., TFA, Phosphoric Acid) | sielc.comhelixchrom.comsielc.com |

| Detection | UV-Vis or Diode-Array Detection (DAD) | nih.gov |

| Flow Rate | Typically 0.6 - 1.0 mL/min | helixchrom.com |

| Injection Volume | 1-20 µL | helixchrom.com |

Gas Chromatography (GC)

Gas Chromatography, especially when coupled with a Mass Spectrometer (GC-MS), is a powerful tool for the separation and definitive identification of volatile and semi-volatile compounds such as this compound. nih.gov GC-MS provides not only retention time data for identification but also mass spectra that offer detailed structural information based on fragmentation patterns. oup.comnih.gov

For the analysis of piperazine derivatives, capillary columns such as those with a 5% phenyl-polysiloxane stationary phase (e.g., Supelco Equity 5) or a Zebron ZB-SemiVolatiles column are commonly used. nih.govrsc.org Helium is the standard carrier gas. nih.gov The injector and transfer line temperatures are maintained at high temperatures (e.g., 250 °C and 280 °C, respectively) to ensure the compound remains in the gas phase. nih.gov

The oven temperature is typically programmed to start at a lower temperature and ramp up to a higher temperature to effectively separate components in a mixture. nih.govoup.com For instance, a program might start at 75-100°C and ramp up to over 300°C. nih.govoup.com Electron ionization (EI) at 70 eV is standard for generating reproducible mass spectra for library matching. nih.gov In some cases, derivatization, such as acetylation or perfluoroacylation, can be used to improve the chromatographic resolution of isomers or related compounds. oup.comoup.com

Analysis of the closely related 1-(3-chlorophenyl)piperazine (B195711) (mCPP) by GC-MS shows characteristic fragmentation that allows for its identification. oup.comnih.gov For this compound, characteristic fragments would be expected from the cleavage of the benzyl group (m/z 91) and fragmentation of the chlorophenylpiperazine (B10847632) moiety.

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Column | Capillary column (e.g., Zebron ZB-SemiVolatiles, 30 m x 0.25 mm, 0.25 µm film) | nih.gov |

| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) | nih.gov |

| Injector Temperature | ~250 °C | nih.gov |

| Oven Program | Initial temp 75°C, hold 1 min, ramp at 20°C/min to 180°C, hold 3 min, ramp at 20°C/min to 320°C, hold 7 min | nih.gov |

| Detector | Mass Spectrometer (MS) | oup.comnih.govrsc.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | nih.gov |

| Ion Source Temp. | ~230 °C | nih.gov |

Mechanistic Investigations and Molecular Interactions of 1 Benzyl 4 4 Chlorophenyl Piperazine

In Vitro Receptor Binding Affinity and Selectivity of 1-benzyl-4-(4-chlorophenyl)piperazine

The interaction of this compound with a spectrum of neurotransmitter receptors has been a focal point of research, revealing a multi-target engagement profile. The following subsections detail its binding affinities and selectivity across dopamine (B1211576), serotonin (B10506), histamine (B1213489), and other key neurotransmitter systems.

Research into the interaction of piperazine (B1678402) derivatives with dopamine receptors has highlighted a notable affinity for the D3 and D4 subtypes. While direct binding data for this compound is not extensively detailed in the available literature, studies on structurally related compounds provide significant insights. For instance, a series of 6-(4-benzylpiperazin-1-yl)benzodioxanes, which share the benzylpiperazine core, have been investigated. Within this series, the compound 6-(4-[4-chlorobenzyl]piperazin-1-yl)benzodioxane demonstrated high affinity and selectivity for the D4 dopamine receptor subtype. nih.gov This compound was identified as a D4 antagonist. nih.gov

Furthermore, research on other piperazine analogs has consistently shown a preference for the D3 and D4 receptors over the D2 subtype. For example, certain N-phenylpiperazine analogs exhibit high-affinity binding to the D3 receptor, with Ki values as low as 1.4 nM, and demonstrate substantial selectivity over the D2 receptor. nih.gov Another study on 4-heterocyclylpiperidines, which are structurally related, identified compounds with nanomolar affinity for the human dopamine D4 receptor and over 500-fold selectivity over the human D2 receptor. nih.gov Positron Emission Tomography (PET) studies using the D3/D2 receptor ligand [¹¹C]-(+)-PHNO on the D3-preferring compound cariprazine (B1246890) revealed a higher occupancy at D3 receptors compared to D2 receptors at lower doses. researchgate.net

These findings from related compounds suggest that this compound likely possesses a significant affinity for the D4 and potentially the D3 dopamine receptor subtypes, a characteristic feature of many benzylpiperazine and arylpiperazine derivatives.

Table 1: Dopamine Receptor Binding Affinities of Related Piperazine Derivatives

| Compound/Analog Class | D₂ Receptor (Kᵢ nM) | D₃ Receptor (Kᵢ nM) | D₄ Receptor (Kᵢ nM) | Selectivity (D₂/D₃) | Reference |

|---|---|---|---|---|---|

| 4-thiophene-3-yl-benzamide N-phenylpiperazines (e.g., compound 6a) | >1500 | 1.4 | >1500 | >400-fold | nih.gov |

| 4-thiazolyl-4-ylbenzamide N-piperazine analogs | - | 2.5–31 | - | 73–1390-fold | nih.gov |

| 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole | 244 | - | 61 | 4-fold (D₄/D₂) | nih.gov |

This table presents data from structurally related compounds to infer potential interactions of this compound.

The serotonergic system is another primary target for piperazine-based compounds. Studies on arylpiperazine derivatives have consistently shown significant interactions with various serotonin receptor subtypes, particularly the 5-HT₁ₐ and 5-HT₂ₐ receptors. The biological activity of the parent compound, benzylpiperazine (BZP), is thought to be mediated in part through inhibition of serotonin reuptake and antagonism at 5-HT₁ receptors. bohrium.com

Research on 1,2,4-trisubstituted piperazine derivatives has shown that these compounds can exhibit high affinity for both 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov In some cases, the introduction of a third substituent on the piperazine ring can enhance the affinity for the 5-HT₂ₐ receptor while maintaining or slightly improving the affinity for the 5-HT₁ₐ receptor. nih.gov Functionally, some of these trisubstituted piperazines have been identified as partial agonists at postsynaptic 5-HT₁ₐ receptors. nih.gov

Furthermore, arylpiperazine derivatives have been investigated for their interaction with the 5-HT₇ receptor. For instance, N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide, a structural analog, has a reported Ki value of 0.8 nM at human 5-HT₇ receptors, with lower affinities for 5-HT₁ₐ (Ki = 503 nM) and D₂ receptors (Ki = 161 nM). nih.gov This highlights the potential for high-affinity interactions with less commonly studied serotonin receptor subtypes.

Table 2: Serotonin Receptor Binding Affinities of Related Piperazine Derivatives

| Compound/Analog Class | 5-HT₁ₐ Receptor (Kᵢ nM) | 5-HT₂ₐ Receptor Affinity | 5-HT₇ Receptor (Kᵢ nM) | Reference |

|---|---|---|---|---|

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | 0.6 | - | - | nih.gov |

| 4-[4-(1-Adamantanecarboxamido)butyl]-1-(2-methoxyphenyl)piperazine | 0.4 | - | - | nih.gov |

| N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide (MEL-9) | 503 | - | 0.8 | nih.gov |

This table presents data from structurally related compounds to infer potential interactions of this compound.

The histamine H₃ receptor has emerged as a significant target for piperazine-containing compounds. The piperazine moiety is considered a critical structural element for dual activity at histamine H₃ and sigma-1 (σ₁) receptors. nih.gov Comparative studies between piperazine and piperidine (B6355638) derivatives have shown that while replacing the piperazine ring with piperidine can significantly affect σ₁ receptor affinity, the affinity for the H₃ receptor may not be drastically altered. nih.gov

For instance, a piperazine derivative (compound 4 in a referenced study) displayed an hH₃R Ki of 3.17 nM, while its piperidine counterpart (compound 5) had an hH₃R Ki of 7.70 nM. nih.gov This suggests that the core piperazine structure is conducive to H₃ receptor binding. While specific data for this compound is not available, the general trend for this class of compounds points towards a potential interaction with H₃ receptors. Studies on related piperidine-based ligands have shown high affinity for the H₃ receptor with Ki values often in the low nanomolar range, while exhibiting weak affinity for H₁ and H₂ receptors. acs.org For example, the H₃ receptor antagonist pitolisant (B1243001) has a high affinity for the H₃ receptor and also binds to the human σ₁ receptor with a sub-nanomolar Ki value. nih.gov

Table 3: Histamine Receptor Binding Affinities of Related Piperazine and Piperidine Derivatives

| Compound/Analog Class | H₁ Receptor (Kᵢ) | H₂ Receptor (Kᵢ) | H₃ Receptor (Kᵢ) | H₄ Receptor Affinity | Reference |

|---|---|---|---|---|---|

| Piperazine Derivative (KSK67) | - | - | High Affinity | - | acs.org |

| Piperidine Derivative (IPP) | 1.71 μM | 2.28 μM | - | - | acs.org |

| 4-Methylhistamine | >100-fold selectivity for H₄R | >100-fold selectivity for H₄R | >100-fold selectivity for H₄R | High Affinity (Kᵢ = 50 nM) | nih.gov |

| Benzophenone Derivative (Compound 6) | - | - | 8 nM | - | mdpi.com |

This table presents data from structurally related compounds to infer potential interactions of this compound.

Beyond the dopaminergic, serotonergic, and histaminergic systems, this compound and its analogs interact with other neurotransmitter systems, most notably the sigma (σ) receptors and adrenergic receptors.

Sigma Receptors: Numerous studies have identified benzylpiperazine derivatives as potent ligands for σ₁ and σ₂ receptors. nih.gov The affinity for these receptors can be influenced by the nature of the substituents on the piperazine ring. For example, in a series of benzylpiperazinyl derivatives, compound 15 showed a very high affinity for the σ₁ receptor with a Ki of 1.6 nM and a high selectivity over the σ₂ receptor (Ki σ₂/Ki σ₁ = 886). nih.gov The piperazine core itself is a key determinant of this activity. nih.gov

Adrenergic Receptors: Arylpiperazine derivatives are well-known for their affinity for α₁-adrenergic receptors. nih.gov In fact, many compounds in this class show high affinity, with Ki values often below 100 nM. mdpi.com For some arylpiperazines, the affinity for α₁-adrenergic receptors can be comparable to their affinity for 5-HT₁ₐ receptors, leading to a multi-target profile. nih.gov Structure-activity relationship studies have shown that modifications to the terminal part of the molecule can modulate the selectivity between 5-HT₁ₐ and α₁-adrenergic receptors. nih.gov For instance, a piperazine-derived α₁ antagonist, HJZ-12, exhibited high subtype selectivity for α₁D and α₁A-adrenoceptors. frontiersin.orgfrontiersin.org

Table 4: Binding Affinities of Related Piperazine Derivatives at Other Neurotransmitter Receptors

| Compound/Analog Class | σ₁ Receptor (Kᵢ nM) | σ₂ Receptor (Kᵢ nM) | α₁-Adrenergic Receptor (Kᵢ nM) | Reference |

|---|---|---|---|---|

| Benzylpiperazinyl Derivative (Compound 15) | 1.6 | 1418 | - | nih.gov |

| Phenylpiperazine-Hydantoin Derivative (Compound 14) | - | - | 11.9 | mdpi.com |

| 1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine (NAN-190) | - | - | 0.8 | nih.gov |

This table presents data from structurally related compounds to infer potential interactions of this compound.

Enzyme Inhibition and Activation Studies with this compound

The interaction of this compound with various enzymes has been another area of investigation, with a particular focus on those involved in neurotransmitter metabolism.

Monoamine Oxidase (MAO) Inhibition: Piperazine-containing compounds have been evaluated as inhibitors of monoamine oxidases (MAO-A and MAO-B), enzymes crucial for the degradation of monoamine neurotransmitters. Several studies have reported that piperazine derivatives can act as potent and selective MAO-B inhibitors. nih.govnih.govmdpi.com For example, certain piperazine-substituted chalcones have been shown to remarkably inhibit MAO-B with IC₅₀ values in the sub-micromolar range. nih.gov Kinetic studies have revealed that some of these compounds are reversible and competitive inhibitors of MAO-B. nih.gov Similarly, a series of 1,4-biphenylpiperazine derivatives exhibited potent and selective inhibition of hMAO-B, with one compound showing an IC₅₀ value of 53 nM and a high selectivity index over MAO-A. nih.gov These findings suggest that this compound may also possess MAO inhibitory properties, particularly towards the MAO-B isoform.

Acetylcholinesterase (AChE) Inhibition: The inhibition of acetylcholinesterase (AChE), the enzyme that breaks down acetylcholine, is a key strategy in the treatment of Alzheimer's disease. Several benzylpiperazine derivatives have been synthesized and evaluated for their AChE inhibitory activity. nih.govresearchgate.netnih.gov For instance, a series of 2-(2-(4-benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives showed potential as acetylcholinesterase inhibitors, with one compound exhibiting an IC₅₀ value of 0.91 μM. nih.gov The presence of electron-withdrawing groups on the phenyl ring was found to enhance the inhibitory potency. nih.gov Another study on 1-(but-2-ynyl)pyrazoles containing a benzyl-piperazine fragment also reported moderate enzyme inhibition in the micromolar range. researchgate.net These results indicate that the benzylpiperazine scaffold is a viable template for the design of AChE inhibitors.

Table 5: Enzyme Inhibitory Activity of Related Piperazine Derivatives

| Compound/Analog Class | Target Enzyme | IC₅₀ / Kᵢ | Type of Inhibition | Reference |

|---|---|---|---|---|

| Piperazine-substituted Chalcone (PC10) | MAO-B | IC₅₀ = 0.65 μM, Kᵢ = 0.63 μM | Reversible, Competitive | nih.gov |

| 1,4-Biphenylpiperazine Derivative (Compound 20) | MAO-B | IC₅₀ = 53 nM, Kᵢ = 17 nM | Reversible, Mixed Competitive | nih.gov |

| 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione Derivative (Compound 4a) | AChE | IC₅₀ = 0.91 μM | - | nih.gov |

| E2020 (Donepezil) | AChE | - | Mixed Type | nih.gov |

This table presents data from structurally related compounds to infer potential enzymatic interactions of this compound.

Ion Channel Modulation by this compound

Currently, there is a lack of specific research in the public domain directly investigating the modulation of ion channels by this compound. While the compound's interactions with G-protein coupled receptors are well-documented, its direct effects on the function of various ion channels, such as those for sodium, potassium, calcium, or chloride, have not been a primary focus of published studies. Future research may explore this aspect of its pharmacological profile to provide a more complete understanding of its cellular mechanisms of action.

Structure Activity Relationship Sar Studies of 1 Benzyl 4 4 Chlorophenyl Piperazine Analogs

Modification of the Benzyl (B1604629) Moiety and its Impact on Activity

The benzyl group attached to the N1 position of the piperazine (B1678402) ring plays a significant role in the interaction of these compounds with their biological targets. Modifications to this moiety, including substitution on the phenyl ring or replacement of the entire group, have been shown to significantly alter the activity of piperazine derivatives.

Research into related N-benzyl piperazine compounds has shown that the nature and position of substituents on the benzyl ring can modulate potency and selectivity. For instance, in a series of N-((1-(4-(propylsulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide inhibitors, optimization of the benzamide (B126) portion, which is structurally related to the benzyl group, was a key strategy. This led to the identification of potent inhibitors of the glycine (B1666218) transporter-1 (GlyT-1).

In studies of other arylalkyl piperazine derivatives, the benzyl group itself has been compared to other arylalkyl substituents. For example, replacing the benzyl group with a naphthylmethyl group has led to potent ligands for sigma receptors. nih.gov One of the most potent compounds in this series was 1-(2-naphthylmethyl)-4-benzylpiperazine, indicating that extending the aromatic system can be beneficial for certain targets. nih.gov Conversely, in other contexts, the simple, unsubstituted benzyl group provides a baseline of activity that is diminished or enhanced by specific substitutions. nih.gov For example, studies on homopiperazinyl analogs showed that a 2,4-dichlorobenzyl group had good potency, whereas simple alkyl groups were not well-tolerated. nih.gov

The following table summarizes the effects of modifying the benzyl moiety based on findings from analogous compound series.

| Modification of Benzyl Moiety | Observation on Activity | Reference Compound Class |

| Unsubstituted Benzyl | Provides a baseline level of activity. | Homopiperazine Analogs |

| Dichlorobenzyl (e.g., 2,4-dichloro) | Showed good potency. | Homopiperazine Analogs |

| Naphthylmethyl | Led to potent ligands, suggesting larger aromatic systems can be favorable. | Arylalkyl 4-benzyl piperazines |

| Alkyl Groups (in place of benzyl) | Generally not well-tolerated, leading to decreased activity. | Homopiperazine Analogs |

Modifications of the Chlorophenyl Moiety and its Impact on Activity

The 4-chlorophenyl group at the N4 position is a critical pharmacophoric element. The presence, position, and nature of the substituent on this phenyl ring are crucial determinants of biological activity.

Studies on a variety of 4-phenylpiperazine and 4-phenylpiperidine (B165713) derivatives have consistently shown that the substitution pattern on the phenyl ring is critical for activity. nih.gov The chlorine atom at the para-position (position 4) in the parent compound is particularly significant. Research on piperazinyl phenylalanine derivatives indicated that the presence of chlorine atoms in the molecule favors inhibitory activity against certain biological targets. nih.gov

The position of the halogen has also been shown to be important. For example, in a series of serotonin (B10506) receptor ligands, derivatives with a meta-chlorophenyl group showed high affinity for both 5-HT(1A) and 5-HT(2A) receptors. nih.gov Similarly, 1-(m-chlorophenyl)piperazine (m-CPP) is a well-known serotonergic agent whose activity is defined by the meta-position of the chlorine. researchgate.netnih.gov This suggests that moving the chlorine from the para to the meta position on the phenyl ring of 1-benzyl-4-(4-chlorophenyl)piperazine could significantly alter its receptor binding profile.

The nature of the substituent is also a key factor. Replacing the chloro group with other substituents of varying electronic and steric properties would be expected to modulate activity. For instance, replacing it with a trifluoromethyl group, as seen in 1-(m-trifluoromethylphenyl)piperazine (TFMPP), results in a compound with a distinct pharmacological profile, acting as a 5-HT receptor agonist. researchgate.netnih.gov

The table below outlines how modifications to the chlorophenyl ring can impact the activity of phenylpiperazine analogs.

| Modification of Phenyl Moiety | Observation on Activity | Reference Compound Class |

| 4-chloro (para) | Favorable for activity in many series. nih.gov | Piperazinyl phenylalanine derivatives |

| 3-chloro (meta) | Can confer high affinity for specific targets like serotonin receptors. nih.gov | Arylpiperazine serotonin ligands |

| 3-trifluoromethyl (meta) | Results in compounds with distinct agonist activities at serotonin receptors. nih.gov | Phenylpiperazine serotonin agonists |

| Unsubstituted Phenyl | Often results in lower potency compared to halogen-substituted analogs. | Various phenylpiperazines |

Modifications of the Piperazine Ring System and its Impact on Activity

Research on various piperazine-containing compounds has established the importance of the piperazine core for biological activity. nih.gov In many instances, replacing the piperazine ring with other cyclic or acyclic linkers leads to a significant loss of activity. nih.gov For example, replacing the piperazine with a more flexible ethylenediamine (B42938) spacer resulted in a loss of whole-cell activity in a series of Mycobacterium tuberculosis inhibitors. nih.gov Similarly, substitution with a morpholine (B109124) or pyrrolidine (B122466) group also showed a noticeable decrease in the anticancer activity of certain chromen-4-one derivatives. nih.gov

Conversely, introducing rigidity to the piperazine system can sometimes enhance binding affinity. Incorporating the piperazine into a bridged bicyclic system, such as a 2,5-diazabicyclo[2.2.1]heptane, creates a more conformationally constrained analog. plos.org While this can improve binding to a specific target, it may also negatively impact other properties like solubility. plos.org Studies on nucleozin (B1677030) analogs, for example, highlighted that the rigidity of the piperazine ring was necessary to maintain anti-influenza activity, as more flexible analogs were less active. researchgate.netnih.gov

The nitrogen atoms of the piperazine ring are also crucial. Their basicity (pKa) influences the compound's ionization state at physiological pH, which affects its solubility, membrane permeability, and interaction with target proteins. nih.gov

| Modification of Piperazine Ring | Observation on Activity | Reference Compound Class |

| Replacement with Morpholine/Pyrrolidine | Noticeable decrease in activity observed. nih.gov | Chromen-4-one derivatives |

| Replacement with Ethylenediamine | Loss of whole-cell activity. nih.gov | M. tuberculosis inhibitors |

| Introduction of rigidity (e.g., bicyclic system) | Can enhance binding ability due to reduced conformational flexibility. plos.org | Nucleozin analogs |

| Increased flexibility | Can lead to a loss of activity, highlighting the need for a specific conformation. researchgate.netnih.gov | Nucleozin analogs |

Stereochemical Considerations in Analogs of this compound

While the parent compound this compound is achiral, the introduction of substituents on the piperazine ring or on the benzylic methylene (B1212753) group can create stereocenters. The resulting stereoisomers may exhibit different pharmacological activities and potencies.

The introduction of a substituent on the piperazine ring, for example, at the 2- or 3-position, would result in a chiral center. The (R)- and (S)-enantiomers could have significantly different affinities for their biological target due to the three-dimensional nature of receptor binding pockets.

Furthermore, introducing conformational rigidity through systems like the 2,5-diazabicyclo[2.2.1]heptane system creates diastereomers. plos.org For instance, (1S,4S) and (1R,4R) diastereomers of a nucleozin analog were synthesized and evaluated, demonstrating that stereochemistry is a critical factor in the design of such rigid analogs. plos.org The fixed spatial arrangement of the nitrogen atoms and substituents in these rigid structures can lead to preferential binding of one diastereomer over the other.

These findings underscore the importance of stereochemistry in the design of new analogs. The spatial orientation of key functional groups is often a determining factor for potent and selective biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives

Quantitative structure-activity relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For derivatives of this compound, QSAR models can be developed to predict the activity of new analogs and to gain insight into the structural features that are most important for activity.

QSAR studies on related piperazine derivatives have successfully identified key molecular descriptors that influence their biological effects. nih.govnih.gov These descriptors can be broadly categorized:

Electronic Descriptors: Parameters like Hammett constants (sigma) and atomic charges describe the electronic environment of the molecule, which is crucial for electrostatic interactions with a receptor.

Steric Descriptors: Molar refractivity and STERIMOL parameters quantify the size and shape of substituents, which is important for fitting into a binding pocket.

Hydrophobic Descriptors: The partition coefficient (logP) or related parameters (slogP) describe the lipophilicity of the molecule, which affects its ability to cross cell membranes and its binding to hydrophobic pockets on a target protein. plos.org

A typical 2D-QSAR model for a series of this compound analogs might take the form of a multiple linear regression (MLR) equation. nih.gov For example, a QSAR study on piperazinyl phenylalanine derivatives found that descriptors such as SaaNEindex (related to nitrogen atoms), SsClcount (number of chlorine atoms), and slogP were highly correlated with inhibitory activity. nih.gov The results suggested that the presence of chlorine atoms was favorable, whereas increased lipophilicity was not. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed picture by analyzing the 3D electrostatic and steric fields around the molecules. nih.gov These models can generate contour maps that visualize regions where positive or negative charge, bulkiness, or hydrophobicity would be expected to increase or decrease activity, thereby guiding the rational design of more potent compounds.

| QSAR Descriptor Type | Relevance to Activity of Piperazine Analogs |

| Lipophilicity (slogP) | Influences solubility, membrane permeability, and binding. plos.org |

| Electronic (e.g., atomic charges) | Governs electrostatic interactions with biological targets. |

| Steric (e.g., molar refractivity) | Determines the fit of the molecule within a receptor's binding site. |

| Topological (e.g., atom counts) | The presence of specific atoms, like chlorine, can be a key determinant of activity. nih.gov |

Preclinical Pharmacodynamic Investigations of 1 Benzyl 4 4 Chlorophenyl Piperazine Non Human in Vivo Models

Neurochemical Modulations in Animal Models by 1-benzyl-4-(4-chlorophenyl)piperazine

Neurotransmitter Release and Reuptake Modulation

No studies were found that investigated the effects of this compound on neurotransmitter release or reuptake in animal models.

Receptor Occupancy Studies

There is no available data from in vivo receptor occupancy studies for this compound.

Electrophysiological Effects of this compound in Animal Models

Information regarding the electrophysiological effects of this compound in non-human in vivo models is not available in the current scientific literature.

Behavioral Phenotyping in Animal Models (Focus on mechanistic insights)

Exploratory Behavior Modulation

No research detailing the modulation of exploratory behavior in animal models by this compound could be located.

Motor Activity Assessment

There are no published studies assessing the impact of this compound on motor activity in animal models.

Cognitive Task Performance

Following a comprehensive review of available scientific literature, no preclinical in vivo studies investigating the effects of this compound on cognitive task performance in non-human models were identified. Consequently, there are no research findings or data tables to report for this specific endpoint.

Metabolic Pathways and Biotransformation of 1 Benzyl 4 4 Chlorophenyl Piperazine Non Human in Vitro and in Vivo

In Vitro Hepatic Metabolism Studies of 1-benzyl-4-(4-chlorophenyl)piperazine

In vitro studies utilizing liver microsomes and S9 fractions from various animal species have been instrumental in identifying the primary metabolic routes of piperazine-based compounds. These experimental models provide a controlled environment to study the enzymatic processes involved in the biotransformation of this compound.

The biotransformation of this compound is significantly driven by the cytochrome P450 (CYP) enzyme system. Research on structurally related piperazine (B1678402) derivatives, such as 1-benzylpiperazine (B3395278) (BZP) and chlorophenylpiperazines (CPPs), indicates that several CYP isoenzymes are involved in their metabolism. For instance, the metabolism of BZP has been shown to be mediated by CYP2D6, CYP1A2, and CYP3A4 researchgate.net. Similarly, the hydroxylation of meta-chlorophenylpiperazine (mCPP), a close structural analog, is predominantly catalyzed by CYP2D6 nih.gov.

These findings strongly suggest that the metabolic pathways of this compound likely involve the following CYP-mediated reactions:

Aromatic Hydroxylation: The introduction of hydroxyl groups onto both the benzyl (B1604629) and the 4-chlorophenyl rings.

N-Dealkylation: The cleavage of the benzyl group from the piperazine ring, a common metabolic pathway for many N-substituted piperazines.

The involvement of multiple CYP isoforms suggests a complex metabolic profile and the potential for drug-drug interactions with other compounds metabolized by the same enzymes. The specific contributions of each CYP isoform to the metabolism of this compound would require further targeted studies.

Currently, there is limited specific information available from non-human in vitro studies regarding the non-CYP mediated metabolism of this compound. While phase II conjugation reactions, such as glucuronidation and sulfation, are expected to follow CYP-mediated oxidation, the direct involvement of non-CYP enzymes like flavin-containing monooxygenases (FMOs) or aldehyde oxidases (AO) in the primary metabolism of this specific compound has not been extensively documented in the available literature.

Identification of Major Metabolites of this compound

Based on in vivo studies in animal models, particularly rats, the metabolism of this compound is expected to be extensive. Drawing parallels from the metabolism of its constituent parts, BZP and CPP, several major metabolites can be predicted. Studies on mCPP have shown that it is extensively metabolized, primarily through hydroxylation of the aromatic ring and degradation of the piperazine moiety nih.gov. The resulting metabolites include hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline, which can undergo further acetylation nih.gov.

The primary metabolic pathways for this compound are therefore likely to include:

Hydroxylation: This can occur on the benzyl ring to form hydroxylated benzylpiperazine derivatives or on the chlorophenyl ring.

N-Debenzylation: This process would yield 1-(4-chlorophenyl)piperazine (B178656), which itself is a known psychoactive substance.

Piperazine Ring Cleavage: Degradation of the piperazine ring can lead to the formation of N-(4-chlorophenyl)ethylenediamine and subsequently 4-chloroaniline.

These primary metabolites can then undergo Phase II conjugation, such as glucuronidation or sulfation, to facilitate their excretion.

Table 1: Predicted Major Metabolites of this compound

| Metabolite Name | Metabolic Pathway |

| 1-(4-chlorophenyl)piperazine | N-Debenzylation |

| Hydroxylated this compound | Aromatic Hydroxylation |

| N-(4-chlorophenyl)ethylenediamine | Piperazine Ring Cleavage |

| 4-chloroaniline | Piperazine Ring Cleavage |

Excretion Pathways in Animal Models (Non-Human)

In animal models such as rats, the metabolites of piperazine derivatives are primarily excreted in the urine nih.gov. Following administration, this compound and its metabolites are expected to be eliminated from the body via the renal system. The metabolic products, particularly the hydroxylated and conjugated forms, are more water-soluble than the parent compound, which facilitates their urinary excretion. Studies on mCPP have demonstrated that its hydroxylated metabolites are partially excreted as corresponding glucuronides and/or sulfates nih.gov. A similar pattern of excretion is anticipated for this compound.

Influence of Species Differences on the Metabolism of this compound

Species differences in drug metabolism are a well-documented phenomenon, and the biotransformation of this compound is likely no exception. These differences can be both quantitative and qualitative, arising from variations in the expression and activity of metabolic enzymes, particularly CYP isoforms, among different animal species dntb.gov.ua.

For piperazine-derived compounds, polymorphically expressed CYP2D6 has been identified as a key enzyme in their metabolism . The activity of CYP2D6 can vary significantly between species and even among different strains of the same species, leading to different metabolic profiles and rates of clearance. While general metabolic pathways such as hydroxylation and N-dealkylation are often conserved across species, the specific metabolites formed and their relative abundance can differ. For instance, while data from animal studies can often be comparable if the species and strain are consistent, direct extrapolation to other species, including humans, must be done with caution researchgate.net.

Advanced Applications and Derivatization Strategies for 1 Benzyl 4 4 Chlorophenyl Piperazine

Use of 1-benzyl-4-(4-chlorophenyl)piperazine as a Chemical Probe for Receptor Systems

A chemical probe is a small molecule used to study the function of biological targets such as receptors. The utility of this compound as a chemical probe can be inferred from the pharmacological profiles of its constituent parts.

The 1-(4-chlorophenyl)piperazine (B178656) (pCPP) fragment is known to possess serotonergic activity, likely acting as a non-selective serotonin (B10506) receptor agonist or releasing agent. wikipedia.org It has been used in psychiatric research to probe the function of the serotonin system. europa.eu The benzylpiperazine (BZP) portion and its derivatives, on the other hand, show a high affinity for different receptors. For instance, certain substituted 4-benzylpiperazine ligands exhibit a low nanomolar affinity for sigma-1 (σ₁) receptors, with high selectivity over sigma-2 (σ₂) receptors. nih.gov BZP itself is known to act as a stimulant. mdpi.com

Given this background, this compound is predicted to interact with multiple receptor systems, primarily serotonergic and sigma receptors. This polypharmacology, while complex, could allow it to serve as a probe for studying the interplay between these systems. However, without direct binding studies on the title compound, its precise affinity and selectivity profile remains uncharacterized.

Table 1: Receptor Binding Affinities of Related Piperazine (B1678402) Fragments

| Compound/Fragment | Target Receptor(s) | Affinity (Ki) / Action |

|---|---|---|

| 1-(4-chlorophenyl)piperazine (pCPP) | Serotonin Receptors | Serotonergic agonist/releasing agent wikipedia.orgeuropa.eu |

| Substituted 4-benzylpiperazines | Sigma-1 (σ₁) | 0.43-0.91 nM nih.gov |

| Substituted 4-benzylpiperazines | Sigma-2 (σ₂) | 40-61 nM nih.gov |

Derivatization of this compound for Radioligand Synthesis

Radioligands are molecules containing a radioactive isotope, which are essential for visualizing and quantifying receptors in tissues using techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). While no radiolabeled derivatives of this compound have been specifically reported, its structure is amenable to such modification.

Strategies for derivatization could target either the benzyl (B1604629) or the chlorophenyl ring:

Modification of the Benzyl Ring: The para-position of the benzyl ring is a common site for introducing radiohalogens (e.g., ¹⁸F, ¹²⁵I) or a methyl group for ¹¹C-methylation. For example, researchers have synthesized [¹²⁵I]BP-I (1-(1,3-benzodioxol-5-ylmethyl)-4-(4-iodobenzyl)piperazine) via iododestannylation of a tributyltin precursor for imaging sigma-1 receptors. nih.gov

Modification of the Phenyl Ring: The chlorine atom on the phenyl ring could potentially be replaced with a radioisotope of chlorine, or more practically, with fluorine (¹⁸F) or iodine (¹²³I, ¹²⁵I).

The synthesis would involve preparing a suitable precursor, such as a bromo-, nitro-, or trimethylstannyl-substituted version of this compound, followed by a radiolabeling reaction in the final step. The resulting radioligand could then be used in preclinical imaging studies to investigate its in vivo distribution and target engagement. nih.gov

Incorporation of this compound into Molecular Scaffolds

The piperazine core is a versatile building block for constructing more complex, biologically active molecules. nih.gov The this compound structure can be viewed as a pre-functionalized molecular scaffold, offering several points for elaboration.

Research on related structures demonstrates this principle:

Benzylpiperazine Derivatives: In one study, four series of benzylpiperazine derivatives were designed and synthesized to act as selective inhibitors of the anti-apoptotic protein Mcl-1, a target in cancer therapy. nih.gov This shows the utility of the benzylpiperazine scaffold in creating protein-protein interaction inhibitors.

Phenylpiperazine Derivatives: The 1-phenylpiperazine (B188723) moiety is a cornerstone of many drugs. For example, it forms the core of the antidepressant drug Trazodone. europa.eu More complex structures, such as piperazine-derived α₁-adrenoceptor antagonists, have been developed for treating benign prostatic hyperplasia. frontiersin.org A compound named HJZ-12, which is 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide, showcases the incorporation of a benzylpiperazine-like structure into a larger, highly active molecule. frontiersin.org

Chlorophenylpiperazine (B10847632) Derivatives: The 1-(4-chlorophenyl)piperazine unit is itself a key intermediate. For instance, it can be reacted with various benzoyl chlorides to produce 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, which have been investigated for their cytotoxic effects on cancer cells. nih.gov

These examples underscore the value of the this compound framework as a starting point for creating novel therapeutic agents by adding further chemical diversity.

Role of this compound as an Intermediate in Multi-step Syntheses

In multi-step organic synthesis, the strategic use of intermediates is crucial for efficiency and yield. mit.edu The compound this compound is a valuable intermediate primarily due to the properties of the benzyl group.

The benzyl group is an excellent protecting group for one of the nitrogen atoms of the piperazine ring. It is stable under many reaction conditions but can be readily removed via catalytic hydrogenolysis. orgsyn.org This allows for the synthesis of unsymmetrically 1,4-disubstituted piperazines, which are common in pharmaceuticals. orgsyn.org

A typical synthetic sequence could be:

Formation of the Intermediate: 1-Benzylpiperazine (B3395278) is reacted with an activated 4-chlorophenyl source (e.g., 1-fluoro-4-chlorobenzene or 1-chloro-4-iodobenzene) to form this compound. Alternatively, 1-(4-chlorophenyl)piperazine can be reacted with benzyl chloride. europa.eu

Use as an Intermediate: The formed compound can then be used in two main ways:

Debenzylation and Further Reaction: The benzyl group is removed via hydrogenolysis (e.g., using H₂ gas and a palladium-on-carbon catalyst) to yield 1-(4-chlorophenyl)piperazine. chemicalbook.com This secondary amine is now free to react with a wide range of electrophiles (e.g., acyl chlorides, alkyl halides) to build more complex molecules. nih.gov

Direct Use: The entire this compound molecule can serve as a building block. For example, patent literature describes derivatives like 1-benzyl-4-(2-(n-(alpha-(p-chlorophenyl)benzyl)-n-methylamino)ethyl)piperazine, where the core structure is clearly identifiable within a larger final compound. uni.lu

Table 2: Examples of Piperazine-Containing Drugs and Key Intermediates

| Final Compound Class | Key Intermediate(s) | Synthetic Step |

|---|---|---|

| Antifungal Triazoles | 1-(4-methoxyphenyl)piperazine (B173029) | N-arylation with p-chloronitrobenzene core.ac.uk |

| α₁-Adrenoceptor Antagonists | 1-benzyl-N-(3-(4-(2-methoxyphenyl) piperazin-1-yl) propyl) -1H-indole-2-carboxamide | Elaboration of a piperazine core frontiersin.org |

| Anticancer Agents | 1-(4-chlorobenzhydryl)piperazine | Nucleophilic substitution with benzoyl chlorides nih.gov |

Theoretical and Computational Chemistry Applied to 1 Benzyl 4 4 Chlorophenyl Piperazine

Quantum Chemical Calculations of 1-benzyl-4-(4-chlorophenyl)piperazine

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of a molecule. For this compound, these calculations would offer a detailed picture of its electronic landscape and conformational preferences.

An analysis of the electronic structure of this compound would reveal key information about its reactivity and stability. DFT studies on similar piperazine (B1678402) derivatives, such as 1-amino-4-(4-hydroxyphenyl)piperazine and its analogues, have been used to determine properties like charge distribution and molecular orbital energies. researchgate.net For this compound, such an analysis would likely indicate significant electronic density around the nitrogen atoms of the piperazine ring and the chlorine atom on the phenyl ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in understanding chemical reactivity. The energy gap between HOMO and LUMO provides a measure of the molecule's stability. In related compounds, these orbitals are often distributed across the aromatic rings and the piperazine moiety, indicating these are the primary sites for chemical interactions. researchgate.net

Table 1: Predicted Electronic Properties of this compound based on Analogous Compounds

| Property | Predicted Characteristic | Significance |

|---|---|---|

| Dipole Moment | Non-zero | Indicates polarity, influencing solubility and intermolecular interactions. |

| HOMO-LUMO Gap | Moderate | Suggests reasonable kinetic stability. |

| Electron Density | High on N atoms and Cl atom | Indicates likely sites for electrophilic attack and hydrogen bonding. |

This table is predictive and based on computational studies of structurally similar piperazine derivatives.

The three-dimensional structure of this compound is crucial for its interaction with biological targets. Conformational analysis helps identify the most stable spatial arrangements of the molecule. The piperazine ring typically adopts a chair conformation, which is the most stable form. scielo.org.za

Table 2: Expected Conformational Features of this compound

| Structural Feature | Expected Conformation | Basis of Prediction |

|---|---|---|

| Piperazine Ring | Chair conformation | X-ray crystallography of analogous compounds. scielo.org.za |

| Aromatic Ring Orientation | Non-coplanar | Steric hindrance and findings from related crystal structures. scielo.org.za |

This table is predictive and based on experimental data from structurally similar compounds.

Molecular Dynamics Simulations of this compound with Biological Targets

Molecular dynamics (MD) simulations are a powerful tool to study the dynamic behavior of a ligand when it interacts with a biological target, such as a protein receptor or enzyme. While specific MD simulation studies for this compound are not readily found, the methodology has been applied to a wide range of arylpiperazine derivatives to understand their binding stability and interaction mechanisms. researchgate.net

For this compound, MD simulations could be employed to investigate its interaction with potential central nervous system targets, given the known activity of many piperazine compounds. researchgate.net These simulations would track the movement of the ligand within the binding site over time, providing insights into the stability of the complex and the key amino acid residues involved in the interaction. Parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) would be calculated to assess the stability of the ligand-protein complex.

Predictive Modeling of Molecular Interactions and Activities

Predictive modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are used to forecast the biological activity and interaction of a molecule.

Molecular docking studies on related arylpiperazine derivatives have successfully predicted their binding modes within receptor sites. researchgate.net For this compound, docking studies could identify the most likely binding poses in various receptors, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand's aromatic rings and the receptor's amino acids.

QSAR models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. Although no specific QSAR model for this compound was found, studies on other piperazine derivatives have demonstrated the utility of this approach. For instance, QSAR studies on a series of 1-benzyl-4-[ω-(substituted phthalimido)alkyl]piperidines as acetylcholinesterase inhibitors have been performed, showing a correlation between topochemical indices and biological activity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-amino-4-(4-hydroxyphenyl)piperazine |

| (E)-1-{4-[bis(4-methoxyphenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)prop-2-en-1-one |

Future Research Directions and Unexplored Avenues for 1 Benzyl 4 4 Chlorophenyl Piperazine

Exploration of Novel Synthetic Methodologies

The synthesis of arylpiperazine derivatives has traditionally relied on established methods such as the reaction of piperazine (B1678402) with appropriately substituted aryl halides or benzyl (B1604629) chlorides. orgsyn.org Efficient, two-step routes have been developed for similar 1-aralkyl-4-benzylpiperazine derivatives, starting with the direct benzylation of piperazine, followed by alkylation. researchgate.net However, future research could significantly enhance the efficiency, yield, and environmental footprint of synthesizing 1-benzyl-4-(4-chlorophenyl)piperazine by exploring more modern synthetic strategies. nih.gov

Key areas for exploration include:

Catalyst-Free Conditions: Developing methods that proceed under metal-free or catalyst-free conditions, such as the Blanc reaction, can simplify purification and reduce costs. researchgate.net

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control compared to traditional batch processing.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and improve yields for the N-arylation and N-benzylation steps.

Combinatorial Synthesis: The development of a modular and robust synthetic platform would enable the rapid generation of a library of analogues of this compound. benthamscience.com This would be invaluable for comprehensive structure-activity relationship (SAR) studies, allowing researchers to systematically probe the effects of substitutions on both the benzyl and chlorophenyl rings. researchgate.net

| Methodology | Potential Advantages | Rationale for Exploration |

|---|---|---|

| Flow Chemistry | Improved safety, scalability, and precise control over reaction parameters. | To develop a continuous and efficient manufacturing process for the compound and its derivatives. |

| Microwave-Assisted Organic Synthesis (MAOS) | Significant reduction in reaction times and potential for higher yields. | To accelerate the synthesis of new analogues for rapid screening and SAR studies. |

| Catalyst-Free Alkylation/Arylation | Reduced cost, simplified purification, and lower environmental impact. researchgate.net | To create a more sustainable and economical synthetic route. researchgate.net |

| Modular Combinatorial Synthesis | Rapid generation of a diverse library of related compounds. benthamscience.com | To facilitate extensive structure-activity relationship (SAR) analysis and identify leads with improved properties. researchgate.net |

Deeper Mechanistic Characterization at the Subcellular Level

Understanding how a compound interacts with cellular machinery is fundamental to harnessing its potential. For many piperazine derivatives, research has indicated good membrane permeability and dispersal throughout the cell cytoplasm. nih.gov Future investigations into this compound should aim for a more granular understanding of its subcellular journey and impact.

Promising research avenues include:

Subcellular Localization Studies: Employing techniques such as confocal microscopy with fluorescently-tagged analogues of the compound can pinpoint its accumulation within specific organelles (e.g., mitochondria, endoplasmic reticulum, lysosomes). This can provide clues about its mechanism of action and potential off-target effects.

Receptor Occupancy and Signaling: While arylpiperazines are known to interact with aminergic G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, the specific binding kinetics and downstream signaling cascades activated or inhibited by this compound are not fully characterized. nih.govmdpi.com Future work should quantify binding affinities and functional activities at a wider range of receptor subtypes. mdpi.com

Mitochondrial and ER Stress Analysis: Investigating the compound's impact on mitochondrial function (e.g., respiration, membrane potential) and endoplasmic reticulum (ER) stress pathways can reveal mechanisms of action independent of receptor binding. The sigma-1 receptor, a known target for some piperazines, is localized at the mitochondria-associated ER membrane, making this a particularly relevant area of inquiry. acs.org

Investigation of Unconventional Biological Targets